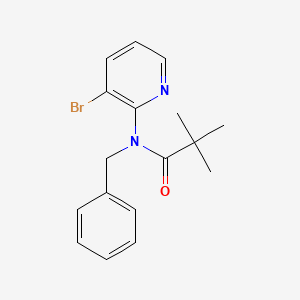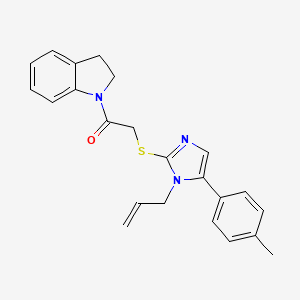
N-Benzyl-N-(3-bromopyridin-2-yl)pivalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-Benzyl-N-(3-bromopyridin-2-yl)pivalamide” is a chemical compound with the CAS Number: 2055841-41-1 . It has a molecular weight of 347.25 . The compound is typically in the form of a pale-yellow to yellow-brown solid .
Molecular Structure Analysis
The molecular structure of “N-Benzyl-N-(3-bromopyridin-2-yl)pivalamide” can be represented by the InChI code: 1S/C17H19BrN2O/c1-17(2,3)16(21)20(12-13-8-5-4-6-9-13)15-14(18)10-7-11-19-15/h4-11H,12H2,1-3H3 . This represents the specific arrangement of atoms in the molecule and can be used to derive its 3D structure.Physical And Chemical Properties Analysis
“N-Benzyl-N-(3-bromopyridin-2-yl)pivalamide” is a pale-yellow to yellow-brown solid . Other physical and chemical properties such as melting point, boiling point, and density were not available in the data I retrieved.Scientific Research Applications
Catalysis and Organic Synthesis
Rhodium(III)-Catalyzed C-H Amination : N-Benzyl-N-(3-bromopyridin-2-yl)pivalamide can be involved in Rh(III)-catalyzed direct C-H amination processes with N-chloroamines at room temperature, enabling selective mono- and diamination. This method allows for the synthesis of valuable benzamide or aminoaniline derivatives, offering an efficient pathway for N-directed amination (Christoph Grohmann, Honggen Wang, F. Glorius, 2012).
Palladium-Catalyzed Arylation : In the context of palladium catalysis, the introduction of pivalic acid as a cocatalyst has led to significant advancements in direct arylation methodologies. This approach demonstrates the role of pivalate anion as a catalytic proton shuttle, facilitating efficient C-H bond cleavage and arylation, thus underscoring the utility of pivalamide derivatives in enhancing catalytic reactions (M. Lafrance, K. Fagnou, 2006).
Metal-Catalyzed Functionalization : N-Benzyl-N-(3-bromopyridin-2-yl)pivalamide also finds application in intramolecular Pd-catalyzed functionalization of cyclopropyl α-amino acid-derived benzamides. This process proceeds without the need for silver or pivalate additives, showcasing its utility in accessing a variety of ethyl 1,2,3,4-tetrahydroisoquinolone-3-carboxylates with good to excellent yields (Carolyn L Ladd, Audrey V. Belouin, A. Charette, 2016).
Cobalt-Catalyzed Cyclization : The compound plays a role in cobalt-catalyzed cyclization of benzamides with alkynes, leading to the formation of isoquinolone derivatives. This reaction highlights the role of pivalic acid in regenerating the active Co(III) species, allowing for hydrogen evolution and illustrating a novel pathway for isoquinolone synthesis (R. Manoharan, M. Jeganmohan, 2018).
Safety and Hazards
properties
IUPAC Name |
N-benzyl-N-(3-bromopyridin-2-yl)-2,2-dimethylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19BrN2O/c1-17(2,3)16(21)20(12-13-8-5-4-6-9-13)15-14(18)10-7-11-19-15/h4-11H,12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCIRVBJXKJONOC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)N(CC1=CC=CC=C1)C2=C(C=CC=N2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Benzyl-N-(3-bromopyridin-2-yl)pivalamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Amino-6-(2-fluorobenzyl)-4-(2-methylphenyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide](/img/structure/B2946948.png)
![(2,5-dimethylfuran-3-yl)(3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)methanone](/img/structure/B2946949.png)
![Spiro[2.4]heptan-6-ylmethanol](/img/structure/B2946950.png)

![2-({2-[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-1-yl}carbonyl)pyridine](/img/structure/B2946953.png)





![2-[2-Ethyl-4-(2-methoxy-phenyl)-2-methyl-tetrahydro-pyran-4-yl]-ethylamine](/img/structure/B2946965.png)

![2-(2-{1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-indol-3-yl}acetyl)-N-methyl-1-hydrazinecarbothioamide](/img/structure/B2946968.png)
![2-chloro-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2946970.png)